molecular formula C9H16N2O B1352038 2-cyano-N-hexylacetamide CAS No. 52493-37-5

2-cyano-N-hexylacetamide

Cat. No. B1352038
CAS RN: 52493-37-5
M. Wt: 168.24 g/mol
InChI Key: DCCCNVZBXUDMLF-UHFFFAOYSA-N
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Patent
US04038065

Procedure details

Ethyl cyanoacetate (113 g., 1.0 mole), n-hexylamine (101 g., 1.0 mole) and methyl cellosolve (200 ml.) are refluxed with stirring for 1.5 hours and the solvent is removed under reduced pressure to give N-(n-hexyl) cyanoacetamide.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[CH2:9]([NH2:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>COCCO>[CH2:9]([NH:15][C:4](=[O:6])[CH2:3][C:1]#[N:2])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
101 g
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
200 mL
Type
solvent
Smiles
COCCO

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CCCCC)NC(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.